Decapreno-|A-carotene
Overview
Description
Decapreno-β-carotene is a C50 β-carotene that has been identified as a suitable internal standard for the quantification of hydrocarbon carotenoids in raw carrots. Its utility stems from its ability to be commercially synthesized with high purity, making it an excellent candidate for analytical procedures. The compound has been successfully used in high-performance liquid chromatography (HPLC) to separate and quantify carotenoids such as all-trans-α-carotene, all-trans-β-carotene, and their isomers, demonstrating its effectiveness in analytical chemistry applications .
Synthesis Analysis
The synthesis of decapreno-β-carotene involves the creation of an optically active cyclic C20-building block, which is a crucial step in the formation of the C50-carotenoid structure. This synthesis process starts from (-)-β-pinene, indicating that the compound can be derived from naturally occurring organic substances. The synthesis of decapreno-β-carotene is part of a broader category of C45- and C50-carotenoids, which are significant due to their optical activity and potential applications in various fields .
Molecular Structure Analysis
Decapreno-β-carotene's molecular structure is characterized by a long chain of conjugated double bonds, which is typical of carotenoids. This structure is responsible for its color and its ability to act as an antioxidant. The specific structure of decapreno-β-carotene has been identified through various spectroscopic methods, including electronic absorption, infrared, proton magnetic resonance, and mass spectrometries. These techniques have allowed for a detailed understanding of the compound's molecular characteristics .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving decapreno-β-carotene, carotenoids, in general, are known to participate in various chemical processes. These can include reactions with singlet oxygen, leading to their role as antioxidants, and isomerization, which can affect their color and bioavailability. The analysis of decapreno-β-carotene's chemical behavior would likely focus on its interactions with other molecules and its stability under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of decapreno-β-carotene are inferred from its use as an internal standard in HPLC. Its stability and purity are crucial for its role in quantification methods. The compound's solubility, absorption spectrum, and reactivity with other chemical species would be key factors in its application in chromatography and other analytical techniques. The precise physical and chemical properties would be determined through empirical studies and would be essential for its effective use in research and industry .
Scientific Research Applications
1. Quantification of Hydrocarbon Carotenoids
Decapreno-β-carotene has been utilized as an internal standard in the quantification of hydrocarbon carotenoids extracted from raw carrots. It is a C50 β-carotene that fulfills most internal standard requirements and can be synthesized with high purity. High-performance liquid chromatography (HPLC) was used to separate and quantitatively determine hydrocarbon carotenoids in carrots, yielding similar values for α- and β-carotene as obtained from standards alone (Khachik & Beecher, 1985).
2. Study of Excited State Dynamics in Carotenoids
Decapreno-β-carotene has been studied to understand the intramolecular relaxation processes within long carotenoids. Using amplified pulses and transient absorption spectroscopy, the dynamics of excited states were probed, revealing insights into decay time constants and the excited state absorption due to the S1→Sn transition (Andersson & Gillbro, 1995).
3. Understanding Carotenoid Pigmentation in Microorganisms
Research on the yellow-pigmented Cellulomonas biazotea identified decapreno carotenoid as a principal compound, contributing to the understanding of microbial pigmentation. The structural characterization of this carotenoid helps in comprehending the biochemical pathways in microorganisms (Weeks, Montes, & Andrewes, 1980).
4. Exploration of Carotenoid-Based Soliton Theory
Decapreno-β-carotene, along with other long polyenes, was synthesized to study its relation to soliton theory. This research explored the formation of cations from these carotenoids, contributing to understanding the charge delocalization and interactions in linear polyenes (Kildahl-Andersen, Anthonsen, & Liaaen-Jensen, 2007).
5. Investigation of Carotenoid Excited States via Spectroscopy
Decapreno-β-carotene was part of a study on carotenoids' excited states using resonance Raman and electronic absorption spectra. This research contributed to understanding the ground-state spectra and frequency shifts in carotenoid molecules upon excitation, enhancing knowledge of their molecular dynamics (Dallinger, Farquharson, Woodruff, & Rodgers, 1981).
6. Biosynthetic Pathway Analysis in Corynebacterium glutamicum
The biosynthetic pathway leading to decaprenoxanthin diglucoside in Corynebacterium glutamicum was studied, revealing new insights into carotenoid formation and its intermediates. This research contributes significantly to understanding microbial biosynthesis of carotenoids (Krubasik et al., 2001).
7. Carotenoid Interaction with Metals
A study on β-carotene, a structurally related compound, demonstrated its ability to align metal atoms, forming metallo-carotenoid complexes. This research opens up possibilities for understanding and utilizing carotenoids in metal-binding applications (Horiuchi et al., 2015).
8. Functional Analysis of Carotenoid Synthesis Genes
Research on Corynebacterium glutamicum highlighted the genetic mechanisms involved in the synthesis of decaprenoxanthin, a related C50 carotenoid. This study enhances the understanding of the genetic basis of carotenoid formation in bacteria (Krubasik, Kobayashi, & Sandmann, 2001).
Future Directions
Carotenoids, including Decapreno-β-carotene, continue to be a subject of research due to their essential biological functions in both plants and animals . Future research areas include further understanding of carotenoid metabolism, regulation of carotenoid accumulation, and the agricultural and horticultural application of carotenoids .
properties
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decapreno-|A-carotene | |
CAS RN |
5940-03-4 | |
Record name | Decapreno-beta-carotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.